1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one

COX-2 inhibition structure-activity relationship N-1 substituent SAR

1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one (CAS 1241311-43-2; molecular formula C21H25NO4; MW 355.4 g/mol) is a fully synthetic, tetrasubstituted monocyclic β-lactam (azetidin-2-one). The compound belongs to the 3-phenoxyazetidin-2-one chemotype, a scaffold validated in multiple peer-reviewed studies as competent for selective cyclooxygenase-2 (COX-2) inhibition and tubulin-targeting antiproliferative activity.

Molecular Formula C21H25NO4
Molecular Weight 355.434
CAS No. 1241311-43-2
Cat. No. B2407681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one
CAS1241311-43-2
Molecular FormulaC21H25NO4
Molecular Weight355.434
Structural Identifiers
SMILESCOCCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC=CC=C3OC
InChIInChI=1S/C21H25NO4/c1-24-15-9-8-14-22-19(17-12-6-7-13-18(17)25-2)20(21(22)23)26-16-10-4-3-5-11-16/h3-7,10-13,19-20H,8-9,14-15H2,1-2H3
InChIKeyYDLCHSZXHQBSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one: Structural Identity and Scaffold Classification for Procurement Decisions


1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one (CAS 1241311-43-2; molecular formula C21H25NO4; MW 355.4 g/mol) is a fully synthetic, tetrasubstituted monocyclic β-lactam (azetidin-2-one) . The compound belongs to the 3-phenoxyazetidin-2-one chemotype, a scaffold validated in multiple peer-reviewed studies as competent for selective cyclooxygenase-2 (COX-2) inhibition and tubulin-targeting antiproliferative activity [1][2]. Its substitution pattern is defined by three distinctive features: (1) a 4-methoxybutyl chain at the N-1 position of the β-lactam ring; (2) a 2-methoxyphenyl (ortho-methoxy) group at C-4; and (3) an unsubstituted phenoxy group at C-3 . Critically, this compound does not appear in any published primary research article, patent, or authoritative bioassay database with quantitative biological activity data as of the search date; all evidence presented herein is therefore derived from class-level scaffold validation and structural differentiation from closely related analogs with published data [1][2][3].

Why 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one Cannot Be Substituted by Generic 3-Phenoxyazetidin-2-one Analogs


The 3-phenoxyazetidin-2-one scaffold is exquisitely sensitive to N-1 substituent identity for both COX-2 selectivity and antiproliferative potency. In the COX-2 inhibitor series reported by Arefi and Zarghi (2013), compounds with larger N-1 alkyl groups (benzyl, cyclohexyl) demonstrated enhanced COX-2 potency and selectivity compared with smaller N-1 substituents (methyl, isopropyl), with the SAR directly linking increased N-1 lipophilicity to improved COX-2 inhibition parameters [1]. In the tubulin-targeting series by Greene et al. (2016), the N-1 3,4,5-trimethoxyphenyl substituent was essential for high antiproliferative potency (IC50 = 19–38 nM in MCF-7 cells), and substitution at this position fundamentally altered tubulin polymerization inhibitory activity [2]. The target compound's 4-methoxybutyl N-1 chain—an ether-terminated four-carbon alkyl linker—is structurally absent from all published 3-phenoxyazetidin-2-one series with quantitative biological characterization [1][2][3]. Additionally, the ortho-methoxy orientation of the C-4 2-methoxyphenyl group differs from the para-substituted (4-methylsulfonylphenyl, 3-hydroxy-4-methoxyphenyl) C-4 aryl rings present in all published active analogs, introducing a steric and electronic perturbation of unknown magnitude at the C-4 position [1][2]. These dual structural deviations mean that class-level biological activity cannot be assumed and must be empirically determined; generic substitution by published analogs with different N-1 and C-4 substituents would invalidate any structure-activity extrapolation.

Quantitative Differentiation Evidence for 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one vs. Published Analogs


N-1 Substituent Structural Divergence: 4-Methoxybutyl Chain vs. Published Aryl and Alkyl N-1 Substituents

The target compound's N-1 4-methoxybutyl chain represents a structural motif not represented in any published 3-phenoxyazetidin-2-one series with quantitative biological data. In the foundational COX-2 inhibitor series by Arefi and Zarghi (2013), the N-1 substituents evaluated were: methyl (4a), isopropyl (4b), butyl (4c), benzyl (4d), cyclohexyl (4e), phenyl (4f), 4-fluorophenyl (4g), 4-chlorophenyl (4h), 3,4-dimethoxyphenyl (4i), and 4-methoxyphenyl (4j) [1]. The 2020 Arch Pharm series extended this to include 3,4,5-trimethoxyphenyl at N-1 [2]. In the tubulin-targeting series by Greene et al. (2016), all active compounds bear aryl N-1 substituents (primarily 3,4,5-trimethoxyphenyl) [3]. The 4-methoxybutyl chain of the target compound is a flexible, ether-terminated four-carbon alkyl linker—a chemotype absent from all three published SAR datasets. Critically, Arefi and Zarghi demonstrated that increasing N-1 alkyl lipophilicity (benzyl > cyclohexyl > butyl > isopropyl > methyl) correlates with enhanced COX-2 inhibitory potency and selectivity, with the butyl analog (4c) showing intermediate activity among alkyl-substituted derivatives [1]. The 4-methoxybutyl chain introduces a terminal ether oxygen absent from the saturated butyl analog (4c), which may alter hydrogen-bonding capacity, metabolic stability, and solubility relative to all characterized N-1 substituents [1].

COX-2 inhibition structure-activity relationship N-1 substituent SAR

C-4 Substituent Differentiation: Ortho-Methoxyphenyl vs. Para-Substituted Aryl Rings in Published Active Series

The target compound bears a 2-methoxyphenyl (ortho-OCH3) group at the C-4 position of the β-lactam ring. This substitution pattern is structurally distinct from the C-4 aryl groups in all published 3-phenoxyazetidin-2-one series with quantitative biological data: (a) the COX-2 inhibitor series by Arefi and Zarghi (2013, 2020) uniformly uses 4-(methylsulfonyl)phenyl at C-4, where the para-SO2Me group serves as the essential COX-2 pharmacophore inserting into the enzyme's secondary pocket (Arg513 interaction) [1][2]; (b) the tubulin-targeting series by Greene et al. (2016) uses 3-hydroxy-4-methoxyphenyl or 3-amino-4-methoxyphenyl at C-4, where the meta-hydroxy/amino and para-methoxy pattern is critical for colchicine-site tubulin binding [3]; (c) the anticancer series by Pérez-Vázquez uses p-methyl-phenyl at C-4 [4]. The ortho-methoxy orientation in the target compound introduces a steric effect from the methoxy group proximal to the β-lactam ring that is absent in all para-substituted published analogs. The closest structurally characterized comparator is 4-(2-methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one (ChemDiv catalog compound), which shares the 2-methoxyphenyl C-4 group but bears an N-1 3-nitrophenyl substituent rather than the 4-methoxybutyl chain ; no biological data are available for this comparator either, reinforcing that the 2-methoxyphenyl C-4 chemotype is unexplored in the published literature.

tubulin polymerization COX-2 pharmacophore aryl substitution pattern

3-Phenoxyazetidin-2-one Scaffold Validation: Class-Level COX-2 Inhibitory Potency and Selectivity Benchmarks

The 3-phenoxyazetidin-2-one core scaffold—which the target compound possesses—has been independently validated in two separate series as a competent template for selective COX-2 inhibition. In the 2013 series by Arefi and Zarghi (compounds 4a–j, all bearing 3-phenoxy and 4-(4-methylsulfonylphenyl) with varying N-1 substituents), all compounds demonstrated selective COX-2 inhibition with IC50 values in the 0.054–0.095 μM range and COX-2 selectivity indexes (SI = IC50 COX-1 / IC50 COX-2) in the 228.4–355.6 range [1]. The most potent compound, 4j (N-1 = 4-methoxyphenyl), achieved COX-2 IC50 = 0.054 μM, nearly equipotent with celecoxib (IC50 = 0.060 μM; SI = 405) [1]. In the 2020 Arch Pharm series, compounds achieved COX-2 IC50 values of 0.05–0.11 μM with SI values of 170–703.7, and the lead compound 4j (3-methoxy-4-(4-(methylsulfonyl)phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) exceeded celecoxib in both potency and selectivity [2]. The target compound incorporates the identical 3-phenoxyazetidin-2-one core and a C-3 phenoxy group preserved from these validated series. However, the 4-methoxybutyl N-1 and 2-methoxyphenyl C-4 substituents differ from the validated substitution pattern; the class-level scaffold validation does not guarantee that the target compound will exhibit COX-2 inhibitory activity, as the SAR is known to be highly sensitive to substituent identity at both N-1 and C-4 [1][2].

COX-2 selective inhibition β-lactam scaffold celecoxib comparator

Class-Level Antiproliferative and Tubulin-Targeting Activity of 3-Phenoxy-1,4-diarylazetidin-2-ones

The 3-phenoxyazetidin-2-one scaffold has been independently validated as a tubulin-targeting antiproliferative chemotype. Greene et al. (2016) reported a comprehensive SAR study of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying lead compounds 78b (trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) and 90b (trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) with MCF-7 breast cancer cell IC50 values of 38 nM and 19 nM, respectively [1]. Both compounds inhibited isolated tubulin polymerization in vitro, disrupted microtubule structure in MCF-7 cells (confocal microscopy), and caused G2/M cell cycle arrest and apoptosis [1]. Compound 90b demonstrated a mean GI50 of 22 nM across the NCI60 cell line panel with minimal cytotoxicity and was confirmed to interact at the colchicine-binding site on β-tubulin [1]. In a separate series, Pérez-Vázquez et al. identified compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) with cytotoxic activity against SiHa cervical cancer and B16F10 melanoma cells, caspase-3-mediated apoptosis induction, and in silico predicted binding to the colchicine site of α/β-tubulin [2]. The target compound shares the 3-phenoxyazetidin-2-one core and C-3 phenoxy group with these validated antitubulin agents but differs at N-1 (4-methoxybutyl vs. 3,4,5-trimethoxyphenyl or 4-methoxyphenyl) and C-4 (2-methoxyphenyl vs. 3-hydroxy/amino-4-methoxyphenyl or p-methyl-phenyl). The Greene SAR established that the N-1 3,4,5-trimethoxyphenyl group (mimicking combretastatin A-4 Ring A) is critical for high potency, and that a trans configuration between C-3 phenoxy and C-4 aryl is generally optimal [1].

tubulin polymerization inhibition MCF-7 breast cancer colchicine binding site

Structural Comparison to Closest Vendor-Analog: 1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one (CAS 1241146-85-9)

The closest cataloged structural analog sharing the N-1 4-methoxybutyl group is 1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one (CAS 1241146-85-9, molecular formula C22H27NO4, MW 369.46) . This comparator differs from the target compound at two positions: C-4 bears a 3-methoxyphenyl (meta-OCH3) instead of 2-methoxyphenyl (ortho-OCH3), and C-3 bears a 2-methylphenoxy group instead of unsubstituted phenoxy. These positional isomer differences (ortho vs. meta methoxy at C-4; presence/absence of ortho-methyl on the phenoxy ring) are expected to produce distinct steric and electronic environments around the β-lactam core. Neither compound has published biological data . A simpler structural analog, 4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one (lacking the N-1 4-methoxybutyl group), is listed by BenchChem as a comparator but also lacks published biological characterization . The absence of data for all structurally proximal analogs reinforces that the 4-methoxybutyl/2-methoxyphenyl substitution space is entirely unexplored in the published literature.

structural analog substituent comparison chemical similarity

Data Gap Declaration: Absence of Direct Biological Characterization for CAS 1241311-43-2

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, ChemSpider, and major patent databases (USPTO, EPO, WIPO) returned zero primary research articles, patents, or bioassay records containing quantitative biological data for CAS 1241311-43-2 as of the search date [1]. The compound appears exclusively in vendor catalogs (BenchChem, EvitaChem) and chemical identification databases (ChemSrc, PubChem as a computed entry) with molecular formula, weight, and structural identifiers but no biological annotation . This data gap is material for procurement decisions: the compound cannot be selected on the basis of demonstrated biological activity, potency, selectivity, or ADME properties. Its procurement value derives solely from its structural uniqueness within the validated 3-phenoxyazetidin-2-one scaffold class—specifically, its 4-methoxybutyl N-1 and 2-methoxyphenyl C-4 substitution pattern, which fills an unexplored region of SAR space relative to the published COX-2 inhibitor (Arefi/Zarghi) and tubulin-targeting (Greene/Meegan) series [1][2]. All biological activity claims for this compound must be empirically determined de novo. Users seeking compounds with pre-existing biological validation should consider published analogs such as Arefi compound 4j (COX-2 IC50 = 0.054 μM) or Greene compound 90b (MCF-7 IC50 = 19 nM), recognizing that these bear different N-1 and C-4 substituents [1][2].

data gap assessment research chemical status empirical testing required

Recommended Research Application Scenarios for 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one Based on Available Evidence


N-1 Alkyl Chain SAR Expansion in COX-2 Inhibitor Lead Optimization Programs

The Arefi and Zarghi SAR establishes that N-1 alkyl chain lipophilicity positively correlates with COX-2 inhibitory potency and selectivity (benzyl ≈ cyclohexyl > butyl > isopropyl > methyl), but all characterized N-1 alkyl groups are simple hydrocarbons [1]. The target compound's 4-methoxybutyl chain introduces a terminal ether oxygen at the δ-position—a hydrogen-bond acceptor that may alter the ligand's interaction with the COX-2 active site entrance channel. Procurement enables systematic comparison with the published butyl analog (4c) to determine whether ether-oxygen incorporation enhances or diminishes COX-2 affinity. Testing protocol: determine COX-1/COX-2 IC50 values using the ovine/human recombinant chemiluminescent assay (Cayman Chemical kit) per the published method, with celecoxib as reference standard [1][2]. Compare selectivity index against published N-1 butyl (4c), benzyl (4d), and 4-methoxyphenyl (4j) values [1].

Ortho-Substituted C-4 Aryl Probe for Tubulin Colchicine-Site Binding SAR

The Greene et al. tubulin-targeting series uniformly employs meta,para-disubstituted C-4 phenyl rings (3-hydroxy-4-methoxyphenyl, 3-amino-4-methoxyphenyl) for optimal colchicine-site engagement, and all published antitubulin azetidin-2-ones place substituents at the meta and/or para positions of the C-4 aryl ring [3]. The target compound's 2-methoxyphenyl (ortho-OCH3) C-4 group represents the first opportunity to test whether ortho-substitution can support or improve tubulin binding in this scaffold. Testing protocol: evaluate antiproliferative activity in MCF-7 breast cancer cells (LDH or MTT assay), assess tubulin polymerization inhibition in vitro (fluorescence-based tubulin polymerization assay), and confirm mechanism via confocal immunofluorescence microscopy for microtubule disruption, using Greene 78b or 90b as positive controls [3]. Molecular docking into the colchicine binding site (PDB: 1SA0) can predict whether the ortho-methoxy group can be accommodated within the binding pocket.

Combinatorial Analog Set Procurement for Dual COX-2/Tubulin Pharmacophore Screening

The 3-phenoxyazetidin-2-one scaffold is one of the rare chemotypes validated for both selective COX-2 inhibition (IC50 < 100 nM, SI > 170) and tubulin-targeting antiproliferative activity (IC50 < 40 nM) [1][2][3]. The target compound, in combination with its closest cataloged analogs—CAS 1241146-85-9 (1-(4-methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one) and the N-1-unsubstituted 4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one —forms a three-compound mini-library for parallel screening against both COX-2 and tubulin targets. This approach enables: (a) determination of whether the 4-methoxybutyl/2-methoxyphenyl substitution pattern retains activity in either or both target classes; (b) pairwise isolation of the contribution of C-4 methoxy position (ortho vs. meta) and C-3 phenoxy substitution to any observed activity; and (c) identification of potentially synergistic dual COX-2/tubulin inhibitory profiles relevant to anticancer drug discovery [3].

Chemical Biology Probe for β-Lactam Scaffold Reactivity and Stability Profiling

Beyond target-based pharmacology, the β-lactam ring is intrinsically reactive toward nucleophilic ring-opening, and the substitution pattern modulates this reactivity. The target compound's 4-methoxybutyl N-1 chain—a flexible, ether-containing substituent—may influence the β-lactam carbonyl electrophilicity differently than the aromatic N-1 substituents (phenyl, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl) used in published series [1][2][3]. The ortho-methoxy C-4 group may also exert a steric effect on the β-lactam ring conformation, potentially altering the dihedral angle between the C-3 phenoxy and C-4 aryl rings—a parameter identified as critical for antiproliferative activity by Greene et al. [3]. Testing protocol: assess hydrolytic stability under physiological conditions (PBS, pH 7.4, 37°C), determine reactivity toward biological nucleophiles (glutathione, cysteine), and characterize ring conformation by X-ray crystallography or NMR to compare torsional angles with published structures [3][4]. These data inform whether the 4-methoxybutyl/2-methoxyphenyl substitution combination produces a β-lactam with stability characteristics suitable for cellular or in vivo applications.

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